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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601 Get Quote

Disclaimer: This document is intended for research and informational purposes only. YM-430 is

a preclinical drug candidate, and publicly available information, particularly regarding its off-

target effects, is limited. The information provided here is based on the known pharmacology of

YM-430 and general principles of drug discovery.

This technical support center provides guidance for researchers, scientists, and drug

development professionals who may be investigating the compound YM-430. The content is

structured to address potential questions and troubleshooting scenarios related to its off-target

effects during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is YM-430 and what is its primary mechanism of action?

YM-430 is a novel 1,4-dihydropyridine derivative with a dual mechanism of action. It functions

as both a β1-adrenergic receptor antagonist and a calcium channel antagonist.[1] This dual

activity suggests its potential as an antianginal and antihypertensive agent.[1]

Q2: What are the known on-target effects of YM-430 based on preclinical studies?

Preclinical studies in animal models have demonstrated the following on-target effects:

Inhibition of 3,4-diaminopyridine-induced rhythmic contractions in isolated dog coronary

artery.[1]
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Inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats.[1]

Dose-dependent decrease in mean blood pressure and total peripheral resistance in

anesthetized dogs.

Inhibition of isoproterenol-induced tachycardia in conscious rats.

Q3: Is there any publicly available data on the off-target effects of YM-430?

As of the latest search, there is no specific public data detailing a comprehensive off-target

screening or safety pharmacology profile for YM-430. Drug development of this compound

appears to have been discontinued or not extensively published in the public domain.

Q4: What are the potential off-target effects to consider for a compound like YM-430?

Given that YM-430 is a 1,4-dihydropyridine and a β-blocker, potential off-target effects could be

hypothesized based on the known pharmacology of these drug classes. Researchers should

consider investigating:

Selectivity against other adrenergic receptor subtypes: While designed as a β1-antagonist,

its activity against β2, α1, and α2 adrenergic receptors should be assessed.

Activity at other ion channels: Cross-reactivity with other calcium channel subtypes (e.g., N-

type, T-type) and other voltage-gated ion channels (e.g., sodium, potassium channels) could

be a source of off-target effects.

Interaction with Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes

could lead to drug-drug interactions.

hERG channel inhibition: A common off-target effect for many small molecules that can lead

to cardiotoxicity.
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Observed Experimental

Issue

Potential Cause Related to

Off-Target Effects

Recommended

Troubleshooting Steps

Unexpected changes in heart

rate or blood pressure not fully

explained by β1-blockade and

calcium channel antagonism.

- Off-target activity at other

adrenergic receptor subtypes

(e.g., β2 agonism/antagonism,

α-adrenergic effects).-

Interaction with other

cardiovascular ion channels.

- Conduct a receptor selectivity

panel to assess binding to a

broad range of adrenergic and

other GPCRs.- Perform

electrophysiology studies to

evaluate effects on other key

cardiac ion channels (e.g.,

hERG, Nav1.5).

Unexplained neurological or

behavioral effects in animal

models.

- Off-target binding to central

nervous system (CNS)

receptors or ion channels.-

Some dihydropyridines can

have CNS effects.

- Perform a CNS safety

pharmacology panel to assess

for potential neurological

liabilities.- Evaluate brain

penetration of the compound.

Inconsistent results in cellular

assays.

- Off-target effects on cell

signaling pathways unrelated

to β1-adrenergic or calcium

signaling.- Cytotoxicity due to

off-target interactions.

- Perform a broad kinase

screening panel to identify any

unintended inhibition of cellular

kinases.- Conduct cytotoxicity

assays in the relevant cell

lines.

Variability in drug metabolism

or unexpected drug-drug

interactions in co-

administration studies.

- Inhibition or induction of

cytochrome P450 (CYP)

enzymes.

- Run a CYP450 inhibition and

induction panel to determine

the compound's effect on

major CYP isoforms.

Quantitative Data Summary
The following table summarizes the known on-target quantitative data for YM-430. No

quantitative off-target data is publicly available.
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Parameter Value Assay Conditions Reference

IC50 (Rhythmic

Contractions)
59.2 nM

Isolated dog coronary

artery, 3,4-

diaminopyridine-

induced

[1]

IC50 (ST-Segment

Depression)
36.6 mg/kg PO

Anesthetized rats,

arginine vasopressin-

induced

[1]

Experimental Protocols
Since specific experimental protocols for assessing YM-430's off-target effects are not

published, this section provides a general methodology for a standard off-target liability

screening panel.

Objective: To identify potential off-target binding of a test compound to a panel of receptors, ion

channels, and enzymes.

Methodology: Radioligand Binding Assays

Compound Preparation: The test compound (e.g., YM-430) is serially diluted to a range of

concentrations.

Membrane Preparation: Cell membranes expressing the target of interest (e.g., a specific

receptor or ion channel) are prepared.

Radioligand: A specific radiolabeled ligand known to bind to the target is used.

Binding Assay:

The test compound, cell membranes, and radioligand are incubated together.

A control group with vehicle instead of the test compound is included to determine 100%

binding.

A non-specific binding control with an excess of a known unlabeled ligand is included.
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Separation: The bound and free radioligand are separated by rapid filtration.

Detection: The amount of radioactivity bound to the membranes is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is

calculated. An IC50 value (the concentration of the test compound that inhibits 50% of

specific binding) is determined.

Visualizations
Signaling Pathways of On-Target Effects
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Test Compound
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(Broad Receptor Panel)
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(Binding >50% at 10µM)

No Significant
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(Compare on-target potency

vs. off-target potency)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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